molecular formula C16H18N2O4 B2615466 Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate CAS No. 2361816-78-4

Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate

Cat. No. B2615466
CAS RN: 2361816-78-4
M. Wt: 302.33
InChI Key: DTBSYAAGWNVRTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropane ring, the introduction of the benzoyl group, and the attachment of the amino group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the molecule, the arrangement of these atoms, and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions of a compound like this would depend on its functional groups. The cyclopropane ring might undergo reactions such as ring opening or substitution. The benzoyl group could participate in reactions such as reduction or hydrolysis. The amino group could be involved in reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein in the body. If it were a catalyst, its mechanism of action might involve lowering the activation energy of a certain reaction .

Safety and Hazards

The safety and hazards of a compound like this would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Information about a compound’s toxicity, flammability, and reactivity can often be found in its Material Safety Data Sheet .

Future Directions

The future directions for research on a compound like this could be very broad. Researchers might be interested in exploring its potential uses in fields such as medicine, materials science, or environmental science. They might also be interested in studying its behavior under different conditions or in different types of reactions .

properties

IUPAC Name

methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-13(19)18-12-6-4-11(5-7-12)14(20)17-10-16(8-9-16)15(21)22-2/h3-7H,1,8-10H2,2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSYAAGWNVRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-({[4-(prop-2-enamido)phenyl]formamido}methyl)cyclopropane-1-carboxylate

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